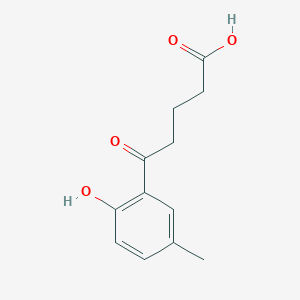![molecular formula C28H22N2O5S2 B12024541 Benzyl 2-(4-acetoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 617696-97-6](/img/structure/B12024541.png)
Benzyl 2-(4-acetoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-乙酰氧基亚苄基)-7-甲基-3-氧代-5-(噻吩-2-基)-3,5-二氢-2H-噻唑并[3,2-a]嘧啶-6-羧酸苄酯是一种复杂的聚杂环化合物。它包含一个噻唑并[3,2-a]嘧啶核心,这是一个融合的杂环体系,包含硫和氮原子。
准备方法
合成路线和反应条件
2-(4-乙酰氧基亚苄基)-7-甲基-3-氧代-5-(噻吩-2-基)-3,5-二氢-2H-噻唑并[3,2-a]嘧啶-6-羧酸苄酯的合成通常涉及多组分反应 (MCRs)。 这些反应高效、原子经济且具有选择性,使其适合合成复杂的聚杂环化合物 。 一种常见的合成路线涉及 Ugi-Zhu 三组分反应,然后进行级联氮杂-狄尔斯-阿尔德环加成、N-酰化、脱羧和脱水过程 。 反应通常在甲苯中作为溶剂进行,以三氟甲磺酸镱 (III) 作为路易斯酸催化剂,并使用微波介电加热来提高总收率并缩短反应时间 .
工业生产方法
虽然该化合物的具体工业生产方法尚未得到充分记录,但多组分反应的原理以及高效催化剂和加热方法的使用可以扩展到工业应用中。使用微波介电加热和路易斯酸催化剂可以提高合成过程的效率和收率,使其适合大规模生产。
化学反应分析
反应类型
2-(4-乙酰氧基亚苄基)-7-甲基-3-氧代-5-(噻吩-2-基)-3,5-二氢-2H-噻唑并[3,2-a]嘧啶-6-羧酸苄酯可以发生多种化学反应,包括:
氧化: 该化合物可以被氧化形成亚砜或砜,特别是在噻吩环上。
还原: 还原反应可以针对羰基,将其转化为醇。
取代: 亲电和亲核取代反应可以在亚苄基和噻吩环上发生。
常用试剂和条件
氧化: 常见的氧化剂包括过氧化氢 (H₂O₂) 和间氯过氧苯甲酸 (m-CPBA)。
还原: 通常使用硼氢化钠 (NaBH₄) 或氢化铝锂 (LiAlH₄) 等还原剂。
取代: 在适当的条件下使用卤素(例如溴、氯)和亲核试剂(例如胺、硫醇)等试剂。
主要产物
从这些反应中形成的主要产物取决于使用的具体试剂和条件。例如,噻吩环的氧化可以产生亚砜或砜,而羰基的还原可以产生醇。
科学研究应用
2-(4-乙酰氧基亚苄基)-7-甲基-3-氧代-5-(噻吩-2-基)-3,5-二氢-2H-噻唑并[3,2-a]嘧啶-6-羧酸苄酯在科学研究中有多种应用:
化学: 该化合物用于合成复杂的聚杂环化合物,并作为设计具有潜在生物活性的新分子的构建块.
生物学: 它可用于酶抑制研究,以及作为探针来研究涉及硫和氮杂环的生物途径。
工业: 由于其聚杂环结构,它可用于开发具有独特电子或光学性能的新材料。
作用机制
2-(4-乙酰氧基亚苄基)-7-甲基-3-氧代-5-(噻吩-2-基)-3,5-二氢-2H-噻唑并[3,2-a]嘧啶-6-羧酸苄酯的作用机制涉及其与特定分子靶标和途径的相互作用。该化合物的聚杂环结构使其能够与各种酶和受体结合,可能抑制它们的活性。噻唑并[3,2-a]嘧啶核心中的硫和氮原子的存在可以促进与金属离子和其他生物分子的相互作用,调节其功能并导致各种生物效应。
相似化合物的比较
类似化合物
独特性
2-(4-乙酰氧基亚苄基)-7-甲基-3-氧代-5-(噻吩-2-基)-3,5-二氢-2H-噻唑并[3,2-a]嘧啶-6-羧酸苄酯的独特之处在于其高度功能化的结构,包括多个反应位点和杂原子。这使其成为各种化学反应和科学研究应用的多功能化合物。它能够高效地进行多组分反应以及潜在的生物活性使其有别于其他类似化合物。
属性
CAS 编号 |
617696-97-6 |
|---|---|
分子式 |
C28H22N2O5S2 |
分子量 |
530.6 g/mol |
IUPAC 名称 |
benzyl (2E)-2-[(4-acetyloxyphenyl)methylidene]-7-methyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C28H22N2O5S2/c1-17-24(27(33)34-16-20-7-4-3-5-8-20)25(22-9-6-14-36-22)30-26(32)23(37-28(30)29-17)15-19-10-12-21(13-11-19)35-18(2)31/h3-15,25H,16H2,1-2H3/b23-15+ |
InChI 键 |
LLHIQSRDJQZXOD-HZHRSRAPSA-N |
手性 SMILES |
CC1=C(C(N2C(=O)/C(=C\C3=CC=C(C=C3)OC(=O)C)/SC2=N1)C4=CC=CS4)C(=O)OCC5=CC=CC=C5 |
规范 SMILES |
CC1=C(C(N2C(=O)C(=CC3=CC=C(C=C3)OC(=O)C)SC2=N1)C4=CC=CS4)C(=O)OCC5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12024467.png)
![4-{[(E)-(3-methoxyphenyl)methylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12024471.png)
![N-(5-chloro-2-methylphenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12024486.png)
![N-(3,4-difluorophenyl)-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12024488.png)



![(5E)-2-(4-ethoxyphenyl)-5-[4-(methylsulfanyl)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12024512.png)
![N'-[(E)-1-(4-bromophenyl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12024515.png)

![4-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-5-(trifluoromethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12024529.png)

![2-[(3-methoxybenzyl)sulfanyl]-3-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12024537.png)
![[4-[(E)-(2-naphthalen-2-yloxypropanoylhydrazinylidene)methyl]phenyl] 2-bromobenzoate](/img/structure/B12024542.png)
